2-Methyl-3-(2-methylthiazol-4-yl)acrylicacid
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Overview
Description
2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid is a thiazole derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a yellow crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid typically involves the reaction of 2-methylthiazole with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylthiazol-4-yl)acrylic acid: Similar structure but lacks the 2-methyl group.
2-Methyl-4-thiazolecarboxylic acid: Similar thiazole ring but different functional groups.
4-Methylthiazole-5-carboxylic acid: Similar thiazole ring but different position of the methyl group.
Uniqueness
2-Methyl-3-(2-methylthiazol-4-yl)acrylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the thiazole ring and acrylic acid moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
(E)-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H9NO2S/c1-5(8(10)11)3-7-4-12-6(2)9-7/h3-4H,1-2H3,(H,10,11)/b5-3+ |
InChI Key |
UYPBUWRREYTSFP-HWKANZROSA-N |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(=O)O |
Origin of Product |
United States |
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